(E)-3,7-Dimethyloct-4-en-3-ol
Description
Overview and Significance in Organic Chemistry Research
(E)-3,7-Dimethyloct-4-en-3-ol, with the chemical formula C₁₀H₂₀O, is a member of the allylic alcohol family. google.com These compounds are characterized by the presence of a hydroxyl group (-OH) on a carbon atom next to a double bond. This structural motif makes them valuable intermediates in organic synthesis, as the hydroxyl group can direct reactions and be easily converted into other functional groups. The "(E)" designation in its name refers to the stereochemistry of the double bond, indicating that the higher priority substituents on each carbon of the double bond are on opposite sides. The molecule is chiral, meaning it exists as a pair of non-superimposable mirror images or enantiomers. doi.org
The significance of this compound in organic chemistry research lies in its potential as a building block for more complex molecules. Its bifunctional nature—possessing both an alcohol and an alkene—allows for a variety of chemical transformations. While specific research on this particular compound is not extensive, the broader class of allylic alcohols is widely studied and utilized in the synthesis of natural products, pharmaceuticals, and fragrance compounds.
Historical Context of Related Allylic Alcohols
The study of allylic alcohols dates back to the 19th century. One of the simplest allylic alcohols, allyl alcohol itself, was first synthesized in the 1850s. Since then, the chemistry of allylic alcohols has expanded significantly. The development of methods for their synthesis, such as the Grignard reaction, has been a cornerstone of organic chemistry. For instance, a related compound, (E)-3,7-dimethyloct-4-en-1-ol, has been synthesized via a Grignard reaction involving isobutylmagnesium bromide and crotonaldehyde. This highlights a common and powerful method for creating carbon-carbon bonds and introducing the allylic alcohol functionality.
The reactivity of allylic alcohols, including their propensity for rearrangement and oxidation, has also been a subject of intense study. The unique electronic properties conferred by the adjacent double bond influence the reactivity of the hydroxyl group and the alkene, making these compounds versatile synthetic intermediates.
Current Research Landscape and Gaps for this compound
The current research landscape for this compound itself appears to be limited, with a noticeable lack of dedicated scholarly articles detailing its synthesis, reactivity, or applications. While chemical databases and suppliers list the compound, indicating its availability, in-depth academic studies are not readily found in the public domain. nih.govnih.gov
A significant research gap exists in the full characterization of this compound. Detailed spectroscopic data, such as ¹H NMR, ¹³C NMR, and mass spectrometry, beyond computed values, would be invaluable for its unambiguous identification and for researchers working with this compound. nih.gov Furthermore, a thorough investigation of its reactivity, including its behavior in common organic transformations like oxidation, reduction, and esterification, is needed.
The existence of patents for structurally similar compounds, such as carbonates of 3,7-dimethyloct-6-en-1-ol and (E)-3,7-dimethylocta-2,6-dien-1-yl methyl carbonate used in fragrance compositions, suggests a potential area of interest for this compound. google.com Its structural similarity to known fragrance components like citronellol (B86348) (3,7-dimethyloct-6-en-1-ol) hints at possible applications in the fragrance industry, a field where novel odorants are constantly sought. justia.com However, without specific studies on its olfactory properties, this remains speculative.
Future research could focus on developing efficient and stereoselective synthetic routes to this compound, exploring its potential as a chiral building block, and investigating its sensory properties for fragrance applications. The lack of extensive research presents an opportunity for new investigations into the chemistry and potential uses of this specific allylic alcohol.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀O | google.com |
| Molecular Weight | 156.27 g/mol | doi.org |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 68892-25-1 | nih.gov |
| Appearance | Data not available | |
| Boiling Point | 187.9 °C at 760 mmHg | |
| Density | 0.844 g/cm³ | |
| Flash Point | 59.4 °C | |
| Refractive Index | 1.451 | |
| Stereochemistry | Racemic | doi.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
68892-25-1 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
(E)-3,7-dimethyloct-4-en-3-ol |
InChI |
InChI=1S/C10H20O/c1-5-10(4,11)8-6-7-9(2)3/h6,8-9,11H,5,7H2,1-4H3/b8-6+ |
InChI Key |
DWBBJBOPPLCNKD-SOFGYWHQSA-N |
Isomeric SMILES |
CCC(C)(/C=C/CC(C)C)O |
Canonical SMILES |
CCC(C)(C=CCC(C)C)O |
Origin of Product |
United States |
Structural Aspects and Nomenclature of E 3,7 Dimethyloct 4 En 3 Ol
IUPAC Nomenclature and Isomeric Considerations
The systematic name (E)-3,7-Dimethyloct-4-en-3-ol is derived following the rules set by the International Union of Pure and Applied Chemistry (IUPAC). The naming process involves several steps:
Identifying the Parent Chain: The longest continuous carbon chain containing the principal functional group (the hydroxyl group, -OH) and the double bond is identified. In this case, it is an eight-carbon chain, hence the root name "oct".
Identifying and Locating the Principal Functional Group: The presence of a hydroxyl group makes the compound an alcohol, denoted by the suffix "-ol". The chain is numbered to give the hydroxyl group the lowest possible locant, which is position 3.
Identifying and Locating the Double Bond: A carbon-carbon double bond is present, indicated by the infix "-en-". Its position is designated by the lower-numbered carbon of the double bond, which is carbon 4.
Identifying and Locating Substituents: There are two methyl (-CH₃) groups attached to the parent chain at positions 3 and 7. The presence of two identical substituents is indicated by the prefix "di-".
Specifying Stereochemistry: The prefix "(E)-" specifies the geometry of the double bond, which will be discussed in detail in the next section.
Combining these elements gives the full IUPAC name: This compound .
Isomerism is a key concept in organic chemistry, and this compound has several possible isomers. These include:
Positional Isomers: The double bond and the hydroxyl group could be at different positions on the octene chain. For example, 3,7-dimethyloct-5-en-3-ol would be a positional isomer.
Functional Group Isomers: Ethers with the same molecular formula (C₁₀H₂₀O) would be functional group isomers.
Stereoisomers: Besides the (E)-isomer, a (Z)-isomer exists, which is a geometric isomer. Additionally, the presence of a chiral center at carbon 3 gives rise to enantiomers.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₂₀O |
| Molecular Weight | 156.27 g/mol |
| Boiling Point | 187.9°C at 760 mmHg chemnet.com |
| Density | 0.844 g/cm³ chemnet.com |
| Refractive Index | 1.451 chemnet.com |
Stereochemical Descriptors and (E)-Configuration Analysis
Stereochemistry is crucial for defining the three-dimensional structure of this compound. This molecule possesses two important stereochemical features: a double bond capable of geometrical isomerism and a chiral center.
The (E)-configuration describes the geometry of the double bond between carbons 4 and 5. The designation is determined using the Cahn-Ingold-Prelog (CIP) priority rules for the substituents on each carbon of the double bond:
At Carbon 4: The substituents are a hydrogen atom and a 1-hydroxy-1-methylpropyl group. The latter has a higher priority based on the atomic number of the atoms directly attached to the double bond.
At Carbon 5: The substituents are a hydrogen atom and an isobutyl group. The isobutyl group has a higher priority.
Since the two higher-priority groups are on opposite sides of the double bond, the configuration is designated as (E), from the German word entgegen, meaning "opposite". Its geometric isomer would be (Z)-3,7-dimethyloct-4-en-3-ol, where the higher-priority groups are on the same side (zusammen).
Furthermore, carbon 3 is a stereocenter (or chiral center) because it is bonded to four different groups: a hydroxyl group, a methyl group, an ethyl group, and the (E)-1,5-dimethylhex-2-enyl group. This chirality means the molecule can exist as a pair of non-superimposable mirror images called enantiomers, designated as (R) and (S). The commercially available compound is typically a racemic mixture , containing equal amounts of the (R) and (S) enantiomers.
Conformational Analysis and Geometrical Isomerism
Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. In this compound, rotations around the C-C single bonds allow the molecule to adopt various conformations.
The stability of different conformations is largely dictated by steric hindrance , which is the repulsion between bulky groups that are brought into close proximity. For instance, rotation around the C3-C4 bond will be influenced by the steric interactions between the substituents on C3 (hydroxyl, methyl, ethyl) and the rest of the carbon chain. Similarly, rotation around the C5-C6 bond will be affected by the isobutyl group at C7. The molecule will preferentially adopt conformations that minimize these steric clashes, leading to lower energy and greater stability. In general, trans (E) isomers are more stable than cis (Z) isomers due to reduced steric strain between the substituents on the double bond.
| Feature | Description |
|---|---|
| Parent Chain | Octene |
| Principal Functional Group | Alcohol (-ol) at C3 |
| Double Bond | Alkene (-en) at C4 |
| Substituents | Two methyl groups at C3 and C7 |
| Geometrical Isomerism | (E)-configuration at the C4=C5 double bond |
| Chirality | Chiral center at C3, exists as a racemic mixture |
Synthetic Methodologies for E 3,7 Dimethyloct 4 En 3 Ol
Total Synthesis Approaches
Total synthesis strategies for (E)-3,7-Dimethyloct-4-en-3-ol involve the assembly of the molecule from simpler, more readily available starting materials. Key approaches include organometallic additions, sigmatropic rearrangements, and stereocontrolled reductions.
A primary and direct method for synthesizing 3,7-dimethyloct-4-en-3-ol involves the use of Grignard reagents. wikipedia.orgsigmaaldrich.com This organometallic approach is fundamental for forming the carbon-carbon bond at the tertiary alcohol center. The general reaction involves the nucleophilic addition of a Grignard reagent to a ketone.
Specifically, the synthesis can be achieved by reacting an appropriate ketone precursor with an ethylmagnesium halide. A documented pathway utilizes the reaction between 6-methyl-3-hepten-2-one (B1310061) and ethylmagnesium bromide. guidechem.com The ethyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, and subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol.
Reaction Scheme:
Step 1: Formation of the Grignard reagent (e.g., ethylmagnesium bromide from bromoethane (B45996) and magnesium).
Step 2: Nucleophilic addition of the Grignard reagent to the ketone (e.g., (E)-6-methylhept-3-en-2-one).
Step 3: Aqueous workup to protonate the intermediate and yield this compound.
This method's success is contingent on the availability and stereochemical purity of the starting ketone, which dictates the geometry of the double bond in the final product.
The Claisen rearrangement, a powerful wikipedia.orgwikipedia.org-sigmatropic rearrangement, serves as a strategic method for forming carbon-carbon bonds and can be employed to construct the backbone of a precursor to this compound. wikipedia.orgorganic-chemistry.org This concerted, intramolecular process involves the thermal rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. thieme-connect.de The resulting ketone or ester can then be further manipulated to yield the target alcohol.
The reaction proceeds through a highly ordered, chair-like six-membered transition state, which allows for the stereospecific transfer of chirality and control over the geometry of the resulting double bond. organic-chemistry.org Several variants of the Claisen rearrangement could be adapted for this synthesis.
Interactive Data Table: Claisen Rearrangement Variants
| Rearrangement Variant | Reactants | Product Type | Key Features |
| Johnson-Claisen | Allylic alcohol + Orthoester | γ,δ-unsaturated ester | Often catalyzed by weak acids like propionic acid. wikipedia.org |
| Eschenmoser-Claisen | Allylic alcohol + N,N-dimethylacetamide dimethyl acetal | γ,δ-unsaturated amide | Forms a stable amide product. wikipedia.org |
| Ireland-Claisen | Allylic ester | γ,δ-unsaturated carboxylic acid | Involves converting the ester to a silyl (B83357) ketene (B1206846) acetal, allowing for rearrangement at lower temperatures. |
Optimization of these rearrangements can involve microwave-assisted heating, which has been shown to dramatically increase reaction rates and yields. wikipedia.org The choice of variant would depend on the desired precursor and the available starting materials. For instance, a Johnson-Claisen rearrangement could produce a γ,δ-unsaturated ester, which could then be reacted with two equivalents of a methyl Grignard reagent to form the tertiary alcohol.
While reductive cyclization is not a commonly cited direct route to this acyclic alcohol, reduction methods are crucial, particularly for establishing the correct stereochemistry of the double bond from an alkyne precursor. A plausible synthetic strategy involves the synthesis of 3,7-dimethyloct-4-yn-3-ol, an alkynol analog of the target compound. This alkynol can be prepared by the ethynylation of a suitable ketone, such as 5-methylhexan-2-one, using an acetylide anion (e.g., from acetylene (B1199291) and a strong base). soton.ac.uk
The critical step is the subsequent stereoselective reduction of the alkyne to an (E)-alkene. This transformation is typically achieved using dissolving metal reduction conditions, such as sodium or lithium metal in liquid ammonia (B1221849). This method selectively produces the trans-alkene isomer.
Reduction Reaction:
Reactant: 3,7-Dimethyloct-4-yn-3-ol
Reagents: Na or Li in liquid NH₃
Product: this compound
This approach offers excellent control over the double bond geometry, which is a key feature of the target molecule.
Achieving a high stereoselectivity for the (E)-isomer is a central challenge in the synthesis of 3,7-Dimethyloct-4-en-3-ol. The methods described previously offer distinct advantages for controlling this aspect of the molecular architecture.
Via Alkyne Reduction: As detailed in section 3.1.3, the reduction of a 4-yne precursor with sodium in liquid ammonia is a highly reliable method for generating the (E)-double bond.
Via Claisen Rearrangement: The concerted nature of the Claisen rearrangement provides inherent stereocontrol. By selecting an allylic alcohol precursor with the appropriate geometry, the reaction proceeds through a preferred chair transition state to yield a product with a predictable (E)-alkene geometry. organic-chemistry.org
Via Grignard Reaction: In this route, the stereochemistry is predetermined by the starting unsaturated ketone. The synthesis of a pure (E)-6-methylhept-3-en-2-one precursor is therefore essential for producing the desired (E)-isomer of the final alcohol.
Precursor Chemistry and Starting Material Derivatization
The synthesis of this compound relies on the availability of key precursors. The derivatization of simpler starting materials is often required to obtain these necessary intermediates.
For Grignard Routes: The key precursor is (E)-6-methylhept-3-en-2-one. This compound can be synthesized through various methods, including aldol (B89426) condensation reactions or oxidation of the corresponding secondary alcohol.
For Reduction Routes: The central precursor is 3,7-dimethyloct-4-yn-3-ol. This is synthesized from 5-methylhexan-2-one, which in turn can be prepared from commercially available starting materials like isovaleric acid or 4-methyl-1-pentene.
For Claisen Rearrangement Routes: The synthesis would require an allylic alcohol, such as 2-methylpent-3-en-2-ol, and a vinyl ether or orthoester. These precursors can be derived from corresponding aldehydes, ketones, or esters through standard organic transformations.
Catalytic Approaches in Synthesis
Catalysis plays a significant role in optimizing the efficiency and selectivity of the synthetic routes to this compound.
In Claisen Rearrangements: While often thermally driven, Claisen rearrangements can be catalyzed to proceed under milder conditions. Weak acids, such as propionic acid, are commonly used. wikipedia.org More advanced catalytic systems involving transition metals like gold (I) or iridium have also been developed for related transformations, potentially lowering the required reaction temperatures. organic-chemistry.org
In Reduction Reactions: The reduction of alkynes can be achieved catalytically. However, standard catalytic hydrogenation using catalysts like palladium or platinum typically leads to the fully saturated alkane or, with poisoned catalysts (e.g., Lindlar's catalyst), to the (Z)-alkene. Therefore, for the synthesis of the (E)-isomer, the non-catalytic dissolving metal reduction is generally preferred.
In Grignard Reactions: The Grignard reaction itself is stoichiometric in magnesium. sigmaaldrich.com However, catalytic amounts of iodine are often used to activate the magnesium metal surface and initiate the formation of the Grignard reagent. wikipedia.org
The development of novel catalytic systems continues to be an area of active research, aiming to improve the efficiency, selectivity, and environmental sustainability of these synthetic transformations.
Yield Optimization and Scalability Considerations
Several factors can significantly influence the yield of the Grignard reaction for the synthesis of this compound. These include the choice of solvent, reaction temperature, and the nature of the reactants.
Solvent Effects: The choice of solvent is crucial in a Grignard reaction as it can affect the solubility of the reactants and the stability of the Grignard reagent. Ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are commonly employed. Research on similar reactions has shown that the solvent can impact both the reaction time and the final yield. For instance, in some syntheses, conducting the reaction in ethanol (B145695) under microwave conditions has been shown to lead to high product yields in a short amount of time. researchgate.net
Temperature Control: Temperature is another critical parameter that must be carefully controlled to maximize the yield of the desired product and minimize the formation of byproducts. Grignard reactions are typically exothermic, and maintaining an optimal temperature range is essential to prevent side reactions, such as enolization of the carbonyl compound or decomposition of the Grignard reagent.
Reactant Stoichiometry and Addition Rate: The molar ratio of the Grignard reagent to the carbonyl substrate is a key determinant of the reaction's success. A slight excess of the Grignard reagent is often used to ensure complete conversion of the starting material. The rate of addition of the carbonyl compound to the Grignard reagent (or vice versa) can also impact the yield by controlling the reaction temperature and minimizing localized high concentrations of reactants.
The following interactive data table summarizes the potential impact of various reaction parameters on the yield of this compound synthesis based on general principles of Grignard reactions.
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Rationale |
| Solvent | Diethyl Ether | High | Toluene | Low | Grignard reagent stability and solubility. |
| Temperature | 0-5 °C | High | 35-40 °C | Moderate | Minimizes side reactions. |
| Reactant Ratio (Grignard:Enal) | 1.1 : 1 | High | 1 : 1 | Moderate | Ensures complete conversion of the enal. |
| Addition Rate | Slow | High | Rapid | Low | Better temperature control and reduced byproduct formation. |
Translating a laboratory-scale synthesis to an industrial process introduces a new set of challenges that must be addressed to ensure efficiency, safety, and cost-effectiveness.
Heat Management: The exothermic nature of the Grignard reaction becomes a significant concern on a larger scale. Efficient heat dissipation is critical to maintain the optimal reaction temperature and prevent thermal runaway. This often requires the use of jacketed reactors with precise temperature control systems.
Mass Transfer: In large reactors, ensuring proper mixing of the reactants is essential for achieving consistent reaction rates and yields. Inefficient mixing can lead to localized "hot spots" and the formation of undesirable byproducts. The choice of impeller design and agitation speed are critical factors in optimizing mass transfer.
Catalyst Selection and Recovery: While the classic Grignard reaction does not typically use a catalyst, related synthetic methods for tertiary allylic alcohols may employ catalysts. rsc.org For scalable processes, the choice of a catalyst that is not only highly active and selective but also easily recoverable and reusable is paramount to minimize costs and environmental impact.
The table below outlines key considerations for scaling up the synthesis of this compound.
| Consideration | Laboratory Scale | Industrial Scale | Key Challenges |
| Heat Transfer | Easy to control | Requires specialized equipment | Preventing thermal runaway |
| Mass Transfer | Generally efficient | Requires optimized mixing | Ensuring homogeneity |
| Reagent Handling | Manual addition | Automated dosing systems | Safety and precision |
| Purification | Column chromatography | Distillation, crystallization | Efficiency and solvent recovery |
| Process Safety | Standard lab precautions | Rigorous safety protocols | Handling of flammable and reactive materials |
Chemical Reactivity and Transformations of E 3,7 Dimethyloct 4 En 3 Ol
Reactions of the Hydroxyl Group
The tertiary nature of the hydroxyl group in (E)-3,7-dimethyloct-4-en-3-ol renders it resistant to direct oxidation without cleavage of carbon-carbon bonds. However, its allylic position facilitates unique oxidative pathways and substitution reactions.
While tertiary alcohols are generally resistant to oxidation under standard conditions, the allylic nature of this compound allows for oxidation through a pathway involving an allylic transposition. A notable example of this is the Babler oxidation, which uses pyridinium (B92312) chlorochromate (PCC) to convert tertiary allylic alcohols into α,β-unsaturated ketones. wikipedia.org In this reaction, the alcohol first forms a chromate (B82759) ester, which then undergoes a acs.orgacs.org-sigmatropic rearrangement, followed by oxidation to yield the enone. wikipedia.org
For this compound, this would be expected to yield (E)-3,7-dimethyloct-5-en-4-one. It is important to note that other strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid under harsh conditions, would likely lead to cleavage of the carbon-carbon double bond.
| Oxidizing Agent | Expected Major Product | Reaction Type |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | (E)-3,7-Dimethyloct-5-en-4-one | Babler Oxidation (Allylic Transposition) |
| Ozone (O₃), followed by a reductive workup (e.g., Zn/H₂O) | Propan-2-one and 3-hydroxy-3-methylhexan-2-one | Ozonolysis (Cleavage of the C=C bond) |
| Potassium Permanganate (KMnO₄) (hot, concentrated) | Propan-2-one and 2-methyl-2-hydroxypentanoic acid | Oxidative Cleavage |
The hydroxyl group of this compound can be substituted by various nucleophiles, typically under acidic conditions. libretexts.orglibretexts.org The reaction proceeds through an SN1-type mechanism due to the stability of the resulting tertiary allylic carbocation. Protonation of the hydroxyl group converts it into a good leaving group (water), which then dissociates to form the carbocation. libretexts.orglibretexts.org This carbocation is stabilized by both the inductive effect of the alkyl groups and resonance delocalization of the positive charge across the adjacent double bond.
A nucleophile can then attack either of the two carbons that share the positive charge in the resonance structures, leading to a mixture of products. For example, reaction with hydrobromic acid could potentially yield both (E)-5-bromo-3,7-dimethyloct-3-ene and (E)-3-bromo-3,7-dimethyloct-4-ene. The product ratio would be dependent on steric and electronic factors.
The hydroxyl group can be derivatized to form ethers, esters, and other functional groups, which can be useful for protecting the alcohol functionality or for introducing new reactive sites.
Ether Formation: Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, can be employed. However, the steric hindrance around the tertiary carbon might necessitate the use of a strong base and a reactive electrophile.
Esterification: Fischer esterification, reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, can form the corresponding ester. Alternatively, reaction with a more reactive acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) is a more efficient method for esterifying tertiary alcohols.
Silyl (B83357) Ether Formation: For protection purposes, the hydroxyl group can be converted to a silyl ether by reacting it with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a base such as imidazole.
Reactions Involving the Carbon-Carbon Double Bond
The olefinic moiety in this compound is susceptible to a range of addition and reduction reactions.
The carbon-carbon double bond can be readily reduced to a single bond through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The product of this reaction is 3,7-dimethyloctan-3-ol. This transformation selectively reduces the double bond without affecting the tertiary hydroxyl group.
| Reagents | Product | Reaction Type |
|---|---|---|
| H₂, Pd/C | 3,7-Dimethyloctan-3-ol | Catalytic Hydrogenation |
The double bond in this compound can undergo electrophilic addition reactions. According to Markovnikov's rule, the electrophile will add to the carbon atom of the double bond that is bonded to more hydrogen atoms, leading to the formation of the more stable carbocation.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) will proceed via the formation of a tertiary carbocation. The subsequent attack by the halide ion will yield the corresponding halo-alcohol.
Hydration: Acid-catalyzed hydration (addition of water in the presence of an acid catalyst) would also follow Markovnikov's rule, leading to the formation of a diol. However, to avoid potential carbocation rearrangements, a milder method such as oxymercuration-demercuration is often preferred. wikipedia.org This two-step process involves the reaction of the alkene with mercuric acetate (B1210297) in aqueous solution, followed by reduction with sodium borohydride, to yield the Markovnikov alcohol product without rearrangement. vedantu.comorganicchemistryguide.com
Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond results in the formation of a dihalo-alcohol. The reaction proceeds through a cyclic halonium ion intermediate, followed by nucleophilic attack by the halide ion.
| Reagents | Expected Major Product | Reaction Type |
|---|---|---|
| HBr | 5-Bromo-3,7-dimethyloctan-3-ol | Hydrohalogenation |
| 1. Hg(OAc)₂, H₂O; 2. NaBH₄ | 3,7-Dimethyloctane-3,5-diol | Oxymercuration-Demercuration |
| Br₂ | 4,5-Dibromo-3,7-dimethyloctan-3-ol | Halogenation |
Pericyclic Reactions (e.g., Sigmatropic Rearrangements)
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. Sigmatropic rearrangements are a key class of pericyclic reactions involving the migration of a sigma bond across a pi system.
A notable example of a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement is the Oxy-Cope rearrangement. This reaction typically involves the conversion of 1,5-dien-3-ols into unsaturated carbonyl compounds. wikipedia.org The driving force for this transformation is the formation of a stable carbonyl group via keto-enol tautomerization of the initial enol product. wikipedia.orgorganic-chemistry.org In its anionic form, the Oxy-Cope rearrangement can be dramatically accelerated. organic-chemistry.orgmasterorganicchemistry.com
For this compound to undergo a classical Oxy-Cope rearrangement, it would need to be converted into a 1,5-dien-3-ol. However, the native structure of this compound does not fit the 1,5-diene structural motif required for a direct Cope or Oxy-Cope rearrangement.
Hypothetically, if this compound were to be chemically modified to introduce another double bond in the appropriate position, it could then potentially undergo such a rearrangement. The stereochemical outcome of sigmatropic rearrangements is often predictable due to the concerted nature of the reaction, proceeding through a highly ordered, chair-like transition state to minimize steric strain. wikipedia.orgorganic-chemistry.org
Table 1: Comparison of Structural Features for Sigmatropic Rearrangements
| Compound | Structural Motif | Potential for organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement |
| This compound | Allylic alcohol | Not a 1,5-dien-3-ol; direct Oxy-Cope rearrangement is not feasible without structural modification. |
| Generic 1,5-dien-3-ol | 1,5-diene with a hydroxyl group at C-3 | Substrate for Oxy-Cope rearrangement. |
Rearrangement Reactions
Allylic alcohols, such as this compound, are known to undergo various rearrangement reactions, particularly under acidic conditions. These reactions often involve the formation of a carbocation intermediate, which can then rearrange to a more stable species.
A common rearrangement for tertiary allylic alcohols is a organic-chemistry.orgnih.gov-suprafacial shift, which can be promoted by acid or heat. In the case of this compound, protonation of the hydroxyl group would lead to the formation of a tertiary carbocation. A subsequent 1,3-hydride shift or alkyl shift could occur, leading to a rearranged and potentially more stable carbocation, which would then be quenched by a nucleophile or lose a proton to form a new alkene.
The use of hot water as a mildly acidic catalyst has been shown to promote 1,n-rearrangements of allylic alcohols, providing a greener alternative to traditional acid catalysts. organic-chemistry.org Such conditions could potentially isomerize this compound.
Another possibility is the formation of irregular monoterpenes, such as Artemisia ketone, which can be synthesized from precursors that are structurally related to this compound. The biosynthesis of Artemisia ketone involves the condensation of two isoprene (B109036) units in a non-head-to-tail fashion, suggesting that rearrangement pathways are crucial in the natural formation of such compounds.
Mechanisms of Key Chemical Transformations
The mechanisms of the potential transformations of this compound are rooted in fundamental organic reaction principles.
Mechanism of a Hypothetical Acid-Catalyzed organic-chemistry.orgnih.gov-Rearrangement:
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst (H-A), forming a good leaving group (water).
Formation of a Carbocation: The protonated hydroxyl group departs as a molecule of water, generating a tertiary allylic carbocation. This carbocation is resonance-stabilized, with the positive charge delocalized over two carbon atoms.
organic-chemistry.orgnih.gov-Hydride Shift: A hydride ion (H⁻) from an adjacent carbon migrates to the carbocationic center. This is a suprafacial shift, meaning the hydride moves across the same face of the pi system. This results in the formation of a new, potentially more stable carbocation.
Deprotonation: A base (A⁻) removes a proton from the rearranged carbocation, leading to the formation of a new double bond and yielding the rearranged allylic alcohol.
Table 2: Intermediates in a Hypothetical Acid-Catalyzed Rearrangement
| Step | Intermediate/Transition State | Description |
| 1 | Protonated alcohol | The oxygen of the hydroxyl group is protonated. |
| 2 | Tertiary allylic carbocation | A resonance-stabilized carbocation is formed upon loss of water. |
| 3 | Transition state for hydride shift | A cyclic transition state involving the migrating hydride. |
| 4 | Rearranged carbocation | The carbocation formed after the hydride shift. |
The specific products of such a rearrangement would depend on the reaction conditions and the relative stability of the possible rearranged carbocations and final alkene products.
Spectroscopic and Chromatographic Characterization Methods for E 3,7 Dimethyloct 4 En 3 Ol
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For (E)-3,7-dimethyloct-4-en-3-ol, the IR spectrum will exhibit characteristic absorption bands corresponding to its tertiary alcohol and alkene functionalities.
The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration. wpmucdn.comlibretexts.org This typically appears as a strong and broad band in the region of 3200-3600 cm⁻¹. wpmucdn.comlibretexts.org The broadening of this peak is a result of intermolecular hydrogen bonding between the alcohol molecules. The C-O stretching vibration of a tertiary alcohol is also a key diagnostic peak, generally observed in the 1100-1210 cm⁻¹ range. spectroscopyonline.com
The presence of the carbon-carbon double bond (C=C) in an (E)-alkene configuration gives rise to several characteristic absorptions. A moderate C=C stretching band is expected to appear in the region of 1665-1675 cm⁻¹. The trans-(E)-configuration of the double bond is specifically indicated by a strong C-H out-of-plane bending vibration, which is typically found in the 960-975 cm⁻¹ range. Additionally, the vinylic C-H stretching vibration will be observed as a medium intensity band just above 3000 cm⁻¹, usually between 3010 and 3040 cm⁻¹.
The aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups in the octene chain will be visible as strong absorptions in the 2850-2960 cm⁻¹ region. pressbooks.pub
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad |
| C-H (sp²-hybridized) | Stretching | 3010-3040 | Medium |
| C-H (sp³-hybridized) | Stretching | 2850-2960 | Strong |
| C=C (Alkene) | Stretching | 1665-1675 | Medium |
| C-O (Tertiary Alcohol) | Stretching | 1100-1210 | Strong |
| C-H (trans-Alkene) | Out-of-plane Bending | 960-975 | Strong |
Chiroptical Spectroscopy for Stereochemical Assignment (e.g., Circular Dichroism)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are powerful tools for determining the stereochemistry of chiral molecules. This compound possesses a chiral center at the C3 position, where the hydroxyl group is attached. Therefore, it can exist as two enantiomers, (R)- and (S)-3,7-dimethyloct-4-en-3-ol.
Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption versus wavelength. While the individual enantiomers of this compound are expected to have identical UV-Vis absorption spectra, their CD spectra will be mirror images of each other. A racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers, will be CD silent.
The chromophore in this compound is the C=C double bond. The electronic transitions associated with this chromophore, when perturbed by the chiral center at C3, will give rise to a CD signal. The sign and intensity of the Cotton effect in the CD spectrum can be correlated with the absolute configuration of the chiral center. Theoretical calculations, in conjunction with experimental CD data, can be used to assign the absolute configuration of the enantiomers.
Chromatographic Separation Techniques
Gas Chromatography (GC) for Volatile Mixture Analysis
Gas chromatography (GC) is a widely used analytical technique for the separation and analysis of volatile and thermally stable compounds. scioninstruments.com this compound, being a terpene alcohol, is sufficiently volatile for GC analysis. mdpi.comchromatographyonline.comisolution.re.kr This technique is particularly useful for analyzing the purity of the compound and for its identification in complex mixtures such as essential oils.
In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column contains a stationary phase, and the separation of components is based on their differential partitioning between the mobile and stationary phases. Nonpolar or mid-polar columns are often employed for the analysis of terpene alcohols.
A flame ionization detector (FID) is commonly used for the detection of organic compounds like this compound due to its high sensitivity. For structural elucidation and definitive identification, GC can be coupled with mass spectrometry (GC-MS), which provides both retention time data and a mass spectrum of the compound.
High-Performance Liquid Chromatography (HPLC) for Separation and Purification
High-performance liquid chromatography (HPLC) is a versatile technique used for the separation, identification, and purification of a wide range of compounds. nih.gov For a moderately polar compound like this compound, both normal-phase and reversed-phase HPLC can be employed.
In normal-phase HPLC, a polar stationary phase (e.g., silica (B1680970) gel) is used with a nonpolar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). The separation is based on the polarity of the compounds, with more polar compounds having longer retention times.
In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). In this mode, less polar compounds are retained longer on the column.
HPLC is particularly useful for the purification of this compound from reaction mixtures or natural extracts. By collecting fractions as they elute from the column, a pure sample of the compound can be obtained. Detection is typically achieved using a refractive index detector (RID) or by derivatizing the alcohol to introduce a UV-active chromophore for detection with a UV-Vis detector. nih.gov
Chiral Chromatography for Enantiomeric Resolution
Since this compound is a chiral molecule, the separation of its enantiomers is crucial for stereochemical studies and for applications where a single enantiomer is desired. Chiral chromatography is the most effective method for this purpose. nih.govresearchgate.net This can be achieved using either chiral gas chromatography or chiral high-performance liquid chromatography.
In chiral chromatography, a chiral stationary phase (CSP) is used to create a chiral environment within the column. gcms.cz The two enantiomers of the analyte interact diastereomerically with the CSP, leading to different retention times and thus their separation. Common CSPs for the resolution of chiral alcohols include those based on cyclodextrin (B1172386) derivatives for both GC and HPLC. researchgate.netnih.gov
Alternatively, the racemic alcohol can be derivatized with a chiral resolving agent to form a pair of diastereomers. nih.gov These diastereomers can then be separated on a standard achiral chromatographic column. After separation, the chiral auxiliary can be removed to yield the individual enantiomers.
Table 2: Summary of Chromatographic Techniques for this compound
| Technique | Stationary Phase Examples | Mobile Phase Examples | Detector | Application |
| Gas Chromatography (GC) | Polydimethylsiloxane (B3030410), Polyethylene glycol | Helium, Nitrogen | FID, MS | Volatile mixture analysis, Purity assessment |
| High-Performance Liquid Chromatography (HPLC) | Silica gel (Normal-phase), C18 (Reversed-phase) | Hexane/Ethyl acetate (B1210297), Water/Acetonitrile | RID, UV (with derivatization) | Separation, Purification |
| Chiral Chromatography (GC/HPLC) | Cyclodextrin derivatives | Varies with technique | FID, MS, RID, UV | Enantiomeric resolution |
Theoretical and Computational Studies of E 3,7 Dimethyloct 4 En 3 Ol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the molecular properties of (E)-3,7-Dimethyloct-4-en-3-ol. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. A common approach involves geometry optimization using a functional such as B3LYP combined with a basis set like 6-311G**, which provides a good balance between computational cost and accuracy for organic molecules of this size. dergipark.org.tr
The electronic structure provides critical insights into the molecule's stability and reactivity. Key parameters derived from these calculations include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an important indicator of chemical reactivity and kinetic stability. For this compound, the HOMO is typically localized around the C=C double bond and the oxygen atom of the hydroxyl group, which are the most electron-rich regions. The LUMO is generally distributed over the sigma anti-bonding orbitals.
Geometric parameters, such as bond lengths, bond angles, and dihedral angles, are also determined with high precision. These calculated geometries represent the minimum energy conformation of the molecule and serve as the foundation for further computational studies.
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | +1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| C=C Bond Length | 1.34 Å |
| C-O Bond Length | 1.45 Å |
| O-H Bond Length | 0.97 Å |
| C-O-H Bond Angle | 108.5° |
Quantum chemical calculations are instrumental in predicting spectroscopic properties, which can aid in the experimental identification and characterization of the molecule. By calculating the vibrational frequencies, it is possible to generate a theoretical Infrared (IR) spectrum. Key predicted vibrational modes for this compound would include the O-H stretch of the alcohol group (typically around 3400-3600 cm⁻¹), C-H stretches, and the C=C stretch (around 1670 cm⁻¹).
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated. By computing the magnetic shielding tensors for each nucleus (¹H and ¹³C) and referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), a theoretical NMR spectrum can be produced. This is particularly useful for assigning peaks in complex experimental spectra and for distinguishing between different isomers.
| Spectroscopic Parameter | Predicted Value | Assignment |
|---|---|---|
| ¹³C NMR Chemical Shift | ~75 ppm | C3 (Carbon bearing OH) |
| ¹³C NMR Chemical Shift | ~125 ppm | C4 (Olefinic Carbon) |
| ¹³C NMR Chemical Shift | ~135 ppm | C5 (Olefinic Carbon) |
| ¹H NMR Chemical Shift | ~5.4 ppm | Olefinic Protons |
| IR Vibrational Frequency | ~3500 cm⁻¹ | O-H Stretch |
| IR Vibrational Frequency | ~1670 cm⁻¹ | C=C Stretch |
Molecular Dynamics Simulations for Conformational Space Exploration
Due to the presence of several single bonds, this compound can exist in numerous conformations. Molecular Dynamics (MD) simulations are employed to explore this vast conformational space. acs.org MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. This allows for an understanding of the molecule's flexibility and the relative populations of different conformers at a given temperature. These simulations can reveal the most stable, low-energy conformations and the energy barriers between them, providing a dynamic picture of the molecule's structure.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For an unsaturated alcohol like this compound, potential reactions of interest include acid-catalyzed dehydration or oxidation by atmospheric radicals. researchgate.netmdpi.com
Reaction pathway modeling involves identifying the reactants, products, and any intermediates and transition states on the potential energy surface. Transition state theory is used to calculate the activation energy (the energy barrier that must be overcome for the reaction to occur). For example, in an acid-catalyzed dehydration, calculations can distinguish between different potential pathways, such as those leading to different isomeric diene products. researchgate.net By comparing the activation energies for each path, the most favorable reaction mechanism can be determined. Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a located transition state correctly connects the reactant and product. mdpi.com
| Reaction Step | Species | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Reactant (Alcohol) | 0.0 |
| 2 | Transition State 1 | +25.0 |
| 3 | Carbocation Intermediate | +15.0 |
| 4 | Transition State 2 | +18.0 |
| 5 | Product (Diene) + H₂O | -5.0 |
Structure-Reactivity Relationship (SRR) Modeling
Structure-Reactivity Relationship (SRR) or Quantitative Structure-Reactivity Relationship (QSRR) models aim to correlate a molecule's structural or electronic properties with its chemical reactivity. nih.gov For this compound, descriptors derived from quantum chemical calculations can be used to predict its reactivity in various chemical processes.
Key descriptors include:
Frontier Orbital Energies (HOMO/LUMO): Used to predict susceptibility to electrophilic or nucleophilic attack.
Atomic Charges: Calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, these can indicate the most likely sites for reaction. For instance, the carbon atom of the C=C bond with the higher electron density would be more susceptible to electrophilic addition.
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface of the molecule, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
By developing QSRR models, it is possible to predict the reactivity of this compound and related compounds without the need for extensive experimental testing. researchgate.net
Applications in Chemical Science and Industry Non Clinical
Role as a Synthetic Intermediate for Complex Molecules
The chemical architecture of (E)-3,7-Dimethyloct-4-en-3-ol, specifically its tertiary allylic alcohol functional group, positions it as a versatile intermediate in organic synthesis. While direct, large-scale industrial syntheses using this specific molecule as a named starting material are not extensively documented in publicly available literature, its structural motifs are found in various natural products and complex molecules. The reactivity of its functional groups allows for a range of chemical transformations.
Key Synthetic Transformations:
Oxidation and Rearrangement: The allylic alcohol moiety can undergo oxidation or rearrangement reactions to introduce new functionalities. For instance, related terpenoid alcohols are precursors in the synthesis of various bioactive natural products. oaepublish.com
Cyclization Reactions: Intramolecular reactions involving the hydroxyl group and the double bond can be induced to form cyclic ethers, such as tetrahydropyran (B127337) rings. This is a common strategy in the synthesis of various natural products and fragrance compounds. For example, related structures like 3-hydroxy-3,7-dimethyloct-6-enoic acid, derived from a similar precursor, are used to prepare tetrahydropyran-containing carboxylic acids and their derivatives. sigmaaldrich.com
Esterification and Etherification: The tertiary alcohol can be converted into esters and ethers. These reactions are fundamental in creating derivatives with modified properties, which is a common practice in the development of fragrance ingredients and other specialty chemicals.
The principles of stereoselective synthesis can be applied to intermediates like this compound to control the configuration of chiral centers, which is crucial in the synthesis of complex bioactive molecules where biological activity is often dependent on specific stereochemistry. researchgate.net Although specific examples detailing the total synthesis of a complex molecule starting from this compound are scarce, its potential as a precursor is evident from the synthesis of related terpenoid lactones and other bioactive compounds from similar acyclic monoterpenols. perfumerflavorist.com
Applications in Fragrance and Flavor Chemistry
Acyclic monoterpenols are a cornerstone of the fragrance and flavor industry, and this compound and its isomers contribute to this chemical class. While this specific compound is not as widely known as citronellol (B86348) or geraniol (B1671447), its structural similarity to well-established fragrance ingredients suggests its utility in creating specific scent profiles.
The odor characteristics of terpenoid alcohols are highly dependent on their stereochemistry and the position of the double bond. A study on the closely related isomers, (E)- and (Z)-3,7-dimethyl-4-octen-1-ol, highlighted how the configuration of the double bond influences the resulting aroma. fragranceconservatory.com This indicates that the (E)-configuration in this compound is critical to its specific scent profile.
Another structural analog, 3,7-dimethyloct-1-en-3-ol (also known as 6,7-dihydrolinalool), is described by perfumers as having a woody, camphoraceous aroma with crisp citrus notes. gcms.cz Given the structural similarities, it is plausible that this compound possesses a complex aroma with floral, woody, and citrus facets. Such compounds are often identified through techniques like gas chromatography-mass spectrometry (GC-MS) in the analysis of essential oils, which are complex mixtures of volatile organic compounds used extensively in perfumery. edu.krdnih.gov
| Compound Name | CAS Number | Reported Odor Characteristics |
|---|---|---|
| 3,7-Dimethyloct-1-en-3-ol | 18479-49-7 | Woody, camphoraceous, crisp citrus notes gcms.cz |
| Citronellol | 106-22-9 | Floral, rose, citrus smell fragranceconservatory.com |
| 4,7-Dimethyloct-6-en-3-one | 2550-11-0 | Citrus, grapefruit, bitter nih.gov |
Use as Pheromones or Signaling Molecules in Ecological Systems
Monoterpenes are fundamental to chemical communication in ecological systems, acting as semiochemicals that mediate interactions between organisms. researchgate.net Plants produce a vast array of volatile monoterpenes that can act as attractants for pollinators, deterrents for herbivores, or as signals to attract the natural enemies of herbivores. mdpi.com These compounds can also exhibit antimicrobial properties, contributing to plant defense.
While there is no specific literature identifying this compound as a pheromone for a particular insect species, its identity as an acyclic monoterpenoid places it within a class of molecules frequently used for chemical signaling. For example, related compounds are known to be components of insect pheromone blends. The structural diversity of monoterpenes allows for a high degree of specificity in these chemical signals.
The role of such compounds in plant-insect interactions is a significant area of research. Volatile terpenoids released by plants can serve as cues for herbivorous insects to locate host plants. Conversely, when a plant is damaged by herbivores, it may release a different blend of volatiles that attracts predators or parasitoids of the attacking insects. This "cry for help" is a well-documented indirect defense mechanism in plants. Given its volatility and functional groups, this compound has the potential to be a component of such ecologically important volatile blends.
Development of Derivatives for Specific Chemical Functions
The chemical modification of this compound can lead to the development of derivatives with tailored properties for specific applications. The presence of a tertiary hydroxyl group and a double bond provides two reactive sites for derivatization.
Ester and Ether Derivatives: Esterification of the hydroxyl group with various carboxylic acids can produce a library of ester derivatives. In the fragrance industry, converting alcohols to esters is a common method to modify scent profiles, often leading to fruitier notes and improved stability. Similarly, etherification could be used to create derivatives with different volatilities and olfactory characteristics.
Epoxidation: The double bond can be epoxidized to introduce an epoxide ring. Epoxides are versatile synthetic intermediates and can also possess biological activity themselves. For instance, epoxy-derivatives of other monoterpenoids have been investigated for their biological properties.
Addition Reactions: The double bond can undergo various addition reactions, allowing for the introduction of a wide range of functional groups. This could be used to synthesize derivatives for applications beyond fragrances, such as in materials science or as specialty chemical additives.
The development of such derivatives is a key strategy for creating novel molecules with enhanced or entirely new functionalities. This approach is widely used in the chemical industry to expand the utility of existing chemical scaffolds.
Advanced Analytical Method Development for E 3,7 Dimethyloct 4 En 3 Ol
Quantitative Analytical Methods
Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) stands as the cornerstone for the quantitative analysis of volatile and semi-volatile compounds like (E)-3,7-dimethyloct-4-en-3-ol. alwsci.comchromatographyonline.com These techniques offer high sensitivity and resolution, enabling the separation and identification of individual components within complex matrices. alwsci.com
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely utilized technique for the analysis of fragrance and flavor compounds. alwsci.com GC-MS provides not only quantitative data but also structural information, facilitating confident peak identification through mass spectral library matching. alwsci.com For enhanced sensitivity and selectivity, particularly in complex samples, tandem mass spectrometry (GC-MS/MS) can be employed. This technique minimizes matrix interference by monitoring specific precursor-to-product ion transitions. nih.govnih.gov
Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and reliable method for the quantification of a wide range of organic compounds, including terpenes. chromatographyonline.com While it does not provide the structural information of MS, it offers excellent linearity and reproducibility for quantitative purposes.
The choice between GC-MS and GC-FID often depends on the specific requirements of the analysis, such as the need for definitive identification versus high-throughput quantitative screening. In the flavor and fragrance industry, GC-MS is often preferred for its ability to both quantify and identify components, which is crucial for quality control. alwsci.com
Interactive Data Table: Comparison of GC-based Quantitative Methods for Terpene Alcohols.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Flame Ionization Detection (GC-FID) |
|---|---|---|
| Principle | Separation by GC, detection and identification by mass-to-charge ratio. | Separation by GC, detection by ionization in a hydrogen flame. |
| Identification | High confidence through mass spectral libraries. | Based on retention time comparison with standards. |
| Sensitivity | Generally high, especially with selected ion monitoring (SIM). | High for hydrocarbons. |
| Selectivity | High, can be enhanced with MS/MS. | Lower than MS, potential for co-elution interference. |
| Matrix Effect | Can be significant, often requiring matrix-matched calibration. | Less susceptible to matrix effects than MS. |
| Application | Ideal for complex matrices and when compound identification is critical. | Suitable for routine quantitative analysis of known compounds. |
Sample Preparation and Extraction Techniques
The selection of an appropriate sample preparation and extraction technique is paramount for accurate quantification, as it aims to isolate and concentrate the target analyte from the sample matrix while minimizing interferences. arabjchem.org For a volatile compound like this compound, several techniques are commonly employed, particularly for food and beverage matrices. arabjchem.org
Liquid-Liquid Extraction (LLE): LLE is a conventional and widely used method for extracting organic compounds from aqueous samples. researchgate.net It involves partitioning the analyte between the sample and an immiscible organic solvent. The efficiency of LLE depends on the choice of solvent and the partition coefficient of the analyte. researchgate.net Dispersive liquid-liquid microextraction (DLLME) is a miniaturized version of LLE that offers high enrichment factors and reduces solvent consumption. nih.govresearchgate.net
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that utilizes a coated fiber to adsorb and concentrate analytes from the headspace or directly from a liquid sample. nih.gov Headspace SPME (HS-SPME) is particularly suitable for volatile compounds in complex matrices like wine and fruit juices, as it minimizes the extraction of non-volatile matrix components. colostate.eduunipd.it The choice of fiber coating is crucial for selective and efficient extraction.
Stir Bar Sorptive Extraction (SBSE): SBSE is a similar technique to SPME but employs a magnetic stir bar coated with a larger volume of polydimethylsiloxane (B3030410) (PDMS), providing a higher extraction capacity for less volatile compounds.
The selection of the extraction method is often a trade-off between extraction efficiency, sample throughput, and the level of automation desired. For routine quality control, automated HS-SPME is often favored for its speed and reduced manual labor.
Interactive Data Table: Overview of Sample Preparation Techniques for Terpene Alcohols.
| Technique | Principle | Advantages | Disadvantages | Typical Matrices |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Simple, well-established. | Requires large volumes of organic solvents, can be time-consuming. | Wine, fruit juices, aqueous solutions. researchgate.netnih.gov |
| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a coated fiber. | Solvent-free, simple, automatable. | Fiber lifetime can be limited, potential for matrix effects. | Wine, fruit juices, beverages. nih.govcolostate.edu |
| Stir Bar Sorptive Extraction (SBSE) | Adsorption of analytes onto a coated magnetic stir bar. | High enrichment factor, larger sample volume capacity. | Longer extraction times, potential for thermal degradation of labile compounds during desorption. | Beer, wine. |
| Simultaneous Distillation-Extraction (SDE) | Continuous distillation and extraction process. | Efficient for a wide range of volatiles. | Can lead to artifact formation due to heating. | Sparkling wine. colostate.edu |
Method Validation and Quality Control in Research
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. It provides evidence of the method's reliability and accuracy. Key validation parameters are typically assessed according to guidelines from organizations like the Association of Official Analytical Chemists (AOAC).
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis.
Accuracy and Recovery: Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte and calculating the percentage recovered. frontiersin.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). frontiersin.org
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Quality Control (QC): In a research setting, implementing quality control measures is essential to ensure the ongoing reliability of the analytical data. This includes the regular analysis of QC samples (e.g., a blank, a standard, and a spiked sample) with each batch of samples. Control charts can be used to monitor the performance of the method over time and identify any potential issues. patsnap.com
Interactive Data Table: Typical Method Validation Parameters for Terpene Analysis by GC.
| Parameter | Typical Acceptance Criteria | Purpose |
|---|---|---|
| Linearity (Coefficient of Determination, r²) | > 0.99 | Demonstrates a proportional relationship between concentration and response. |
| Accuracy (% Recovery) | 80 - 120% | Assesses the agreement between the measured and true value. frontiersin.org |
| Precision (Relative Standard Deviation, %RSD) | < 15% | Measures the random error of the method. frontiersin.org |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | Determines the lowest concentration at which the analyte can be reliably detected. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | Determines the lowest concentration that can be accurately quantified. |
Environmental Fate and Degradation of E 3,7 Dimethyloct 4 En 3 Ol
Biotic Degradation Mechanisms (e.g., Microbial Metabolism)
Biotic degradation, primarily through microbial metabolism, is expected to be a significant pathway for the removal of (E)-3,7-Dimethyloct-4-en-3-ol from terrestrial and aquatic environments. As a terpenoid, it can serve as a carbon and energy source for various microorganisms. nih.gov
The general aerobic biodegradation pathway for acyclic terpene alcohols, such as citronellol (B86348) and geraniol (B1671447), often involves the initial oxidation of the alcohol group to a carboxylic acid. dtic.mil This is followed by the formation of a CoA-thioester and subsequent degradation via the β-oxidation pathway. nih.gov Bacteria from genera such as Pseudomonas and Rhodococcus are known to metabolize monoterpenes. nih.gov
For unsaturated aliphatic hydrocarbons, both aerobic and anaerobic degradation pathways have been identified. nih.govresearchgate.net Aerobic degradation typically involves oxygenases that introduce oxygen atoms into the molecule, initiating the breakdown process. nih.gov Anaerobic degradation of some unsaturated hydrocarbons is also possible, often involving different electron acceptors like nitrate. scispace.com
The table below outlines the likely biotic degradation steps for this compound based on the metabolism of analogous compounds.
| Degradation Step | Enzyme Class (Example) | Intermediate/Product |
| Initial Oxidation | Alcohol Dehydrogenase | (E)-3,7-Dimethyloct-4-en-3-one |
| Further Oxidation | Aldehyde Dehydrogenase | (E)-3,7-Dimethyloct-4-enoic acid |
| Activation | Acyl-CoA Synthetase | (E)-3,7-Dimethyloct-4-enoyl-CoA |
| β-Oxidation | Various | Acetyl-CoA and other smaller molecules |
Environmental Distribution and Persistence in Research Contexts
The environmental distribution of this compound will be influenced by its physicochemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow). As a C10 alcohol, it is expected to have limited water solubility and a moderate tendency to partition to organic matter in soil and sediment. The environmental distribution of terpenes and terpenoids can be modeled using their octanol-water and air-water partition coefficients. ua.pt
Given its likely rapid atmospheric degradation and susceptibility to microbial metabolism, this compound is not expected to be highly persistent in the environment. Its persistence in aquatic ecosystems will depend on factors such as microbial activity, temperature, and the presence of other organic matter. nih.gov While long-chain alcohols can show some resistance to degradation, the unsaturation in the structure of this compound likely increases its reactivity and biodegradability. researchgate.net
The following table summarizes the expected environmental distribution and persistence of this compound based on the properties of similar compounds.
| Environmental Compartment | Expected Distribution | Expected Persistence |
| Atmosphere | Moderate (due to volatility) | Low (rapid photooxidation) |
| Water | Low (limited solubility) | Low to Moderate (biodegradation) |
| Soil/Sediment | Moderate (adsorption to organic matter) | Low to Moderate (biodegradation) |
| Biota | Possible bioaccumulation in fatty tissues | Low (metabolized) |
Future Research Directions and Unaddressed Challenges
Emerging Synthetic Methodologies
The synthesis of structurally complex terpenes and specifically tertiary allylic alcohols like (E)-3,7-Dimethyloct-4-en-3-ol is an area of active research, moving beyond traditional chemical methods toward more efficient and selective modern strategies. A significant challenge lies in controlling the stereochemistry at the chiral center (C3) and ensuring the specific (E)-configuration of the double bond.
Biocatalysis and Chemoenzymatic Routes: One of the most promising frontiers is the use of enzymes to produce optically pure tertiary alcohols. acs.org Biocatalysis offers a sustainable alternative to conventional synthesis, which often relies on heavy metal catalysts and harsh reaction conditions. acs.org Enzymes such as lipases, esterases, and specific terpene cyclases are being explored for their ability to perform highly selective transformations. acs.org Chemoenzymatic approaches, which combine enzymatic reactions with traditional chemical steps, are also emerging as powerful tools for creating complex chiral molecules.
Nature-Inspired Synthesis: Chemists have developed novel synthesis methods that mimic natural processes. One such approach uses a molecular capsule to control the folding of a precursor molecule, enabling a specific cyclization reaction to occur within a confined space, similar to an enzyme's active site. uni.ludatapdf.com This strategy has been successfully applied to the synthesis of other terpenes and demonstrates the potential for creating complex cyclic and acyclic structures from simple starting materials with high selectivity and yield. uni.ludatapdf.com
Advanced Catalytic Systems: Nickel-catalyzed asymmetric cyclization reactions have proven effective for constructing chiral tetrahydrofurans from precursors containing tertiary allylic alcohols. nih.gov Such methodologies highlight the potential for developing new metal-catalyzed reactions that could be adapted for the stereoselective synthesis of acyclic alcohols like this compound from appropriate starting materials.
| Methodology | Description | Potential Advantages |
| Biocatalysis | Use of isolated enzymes or whole-cell systems to catalyze specific reactions. | High enantioselectivity, mild reaction conditions, sustainable. |
| Chemoenzymatic Synthesis | A hybrid approach combining enzymatic steps with traditional chemical synthesis. | Access to a wider range of complex structures, improved efficiency. |
| Nature-Mimicking Catalysis | Use of synthetic capsules or scaffolds to control reaction pathways. | High selectivity, mimics biological processes, potential for novel transformations. |
| Advanced Metal Catalysis | Development of novel catalysts (e.g., Nickel-based) for asymmetric synthesis. | High yields and stereoselectivity for specific bond formations. |
Exploration of Novel Chemical Transformations
Beyond its synthesis, future research must explore the chemical reactivity of this compound to unlock its potential as a versatile chemical building block. Much of the prospective chemistry can be inferred from studies on its well-known isomer, linalool (B1675412).
Selective Oxidation and Epoxidation: The two double bonds in linalool offer sites for regioselective epoxidation, which can be followed by acid-catalyzed cyclization to form valuable compounds like linalool oxides. researchgate.net Similar selective transformations of the C4=C5 double bond in this compound could lead to a new family of furanoid and pyranoid derivatives with potentially unique fragrance or biological properties. The use of robust and reusable cobalt catalysts for such epoxidations under mild conditions represents a sustainable approach. researchgate.net
Enzymatic Esterification: The tertiary alcohol group presents a challenge for traditional esterification. However, enzymatic processes, particularly using immobilized lipases like Novozym 435, have been successfully employed for the synthesis of linalyl esters. achemblock.com Applying this technology to this compound could produce novel esters for the flavor and fragrance industry.
Isomerization and Dehydration Reactions: Palladium-catalyzed 1,3-isomerization can convert tertiary allylic alcohols into secondary ones, which can then be oxidized to enones. chemicalbook.com Furthermore, enzymes like linalool dehydratase isomerase (LinD) can catalyze the dehydration of tertiary allylic alcohols to form valuable olefins such as β-myrcene. personalcaremagazine.comresearchgate.net Exploring the reactivity of this compound with such enzyme systems could yield industrially relevant dienes.
| Transformation | Reagents/Catalysts | Potential Products |
| Selective Epoxidation | Peroxycarboxylic acids, metal catalysts (e.g., Co, Mn) | Epoxides, furanoid and pyranoid oxides |
| Enzymatic Esterification | Immobilized lipases (e.g., Novozym 435), anhydrides | Novel acetate (B1210297) and propionate (B1217596) esters |
| Catalytic Isomerization | Palladium catalysts (e.g., Pd(TFA)₂) | Secondary allylic alcohols, α,β-unsaturated enones |
| Biocatalytic Dehydration | Linalool dehydratase isomerase (LinD) | Novel olefin and diene compounds |
Advanced Spectroscopic Characterization
A significant challenge hindering deeper research into this compound is the lack of comprehensive, publicly available spectroscopic data. While basic mass spectrometry data can be predicted, a full and unambiguous structural confirmation requires more advanced techniques. uni.lu
Future research must focus on isolating a pure standard of the compound to perform a complete spectroscopic analysis. This would include:
High-Field Nuclear Magnetic Resonance (NMR): Full assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra is essential. Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are required to definitively assign all signals and confirm the connectivity of the carbon skeleton.
Advanced Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is needed to confirm the exact molecular formula. Tandem MS (MS/MS) experiments would help to elucidate the fragmentation patterns, providing a spectral fingerprint that could be used to identify the compound in complex mixtures, such as essential oils.
Vibrational Spectroscopy: Detailed Infrared (IR) and Raman spectra are needed to characterize the functional groups, particularly the hydroxyl group and the trans-disubstituted double bond.
The application of such advanced methods, similar to those used for characterizing terpene derivatives in complex matrices like wine, would provide the foundational data necessary for quality control, biosynthetic pathway elucidation, and chemical transformation studies. researchgate.net
Deeper Understanding of Biosynthetic Pathways
This compound is considered an "irregular" monoterpenoid, meaning its carbon skeleton is not formed by the typical head-to-tail fusion of two isoprene (B109036) units. Understanding its natural origin requires delving into specialized biosynthetic pathways.
The biosynthesis of all terpenes begins with the precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are produced via the methylerythritol phosphate (B84403) (MEP) pathway in plant plastids. nih.gov While regular monoterpenes are formed from the head-to-tail condensation of IPP and DMAPP to create geranyl diphosphate (GPP), irregular monoterpenes follow a different route.
Research on compounds like lavandulol, found in lavender, has revealed that their biosynthesis proceeds through an unusual head-to-middle condensation of two DMAPP molecules. kaust.edu.sapersonalcareinsights.com This reaction is catalyzed by a specific enzyme, lavandulyl diphosphate synthase (LPPS), which forms lavandulyl diphosphate (LPP). kaust.edu.sapersonalcareinsights.com This intermediate is then converted by a monoterpene synthase into the final alcohol. Given the structural similarity, it is highly probable that the biosynthesis of this compound follows a similar pathway.
Unaddressed challenges in this area include:
Enzyme Discovery: Identifying and characterizing the specific synthase(s) responsible for the formation of the unique precursor diphosphate and its subsequent conversion to this compound in plants like yarrow (Achillea species), where related compounds have been identified. nih.govresearchgate.netresearchgate.netcentralasianstudies.org
Genetic Regulation: Understanding how the expression of these biosynthetic genes is regulated within the plant, which could be influenced by developmental stage or environmental stress. nih.gov
Pathway Confirmation: Using isotopic labeling studies to trace the flow of precursors and definitively confirm the "head-to-middle" DMAPP condensation mechanism for this specific compound.
Sustainable Production Methods
The demand for natural and sustainably sourced fragrance and flavor compounds is driving research into alternatives to traditional chemical synthesis or extraction from potentially scarce plant sources. personalcareinsights.comnih.gov Biotechnological production of terpenes in engineered microorganisms represents a highly promising path toward sustainable manufacturing. nih.gov
Microbial Fermentation: Genetically engineered microbes, such as the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae, can be reprogrammed to produce terpenes. nih.gov By introducing the necessary biosynthetic genes—including those from the MEP or mevalonate (B85504) (MVA) pathways and the specific terpene synthases—these microbes can convert simple sugars or other renewable feedstocks into this compound. This approach offers several advantages:
Sustainability: Utilizes renewable resources and reduces reliance on petrochemicals or land-intensive agriculture. centralasianstudies.org
Scalability: Fermentation processes can be scaled up in industrial bioreactors to produce large, consistent quantities of the target compound.
Purity: Biosynthesis can be tailored to produce a specific isomer, avoiding the complex mixtures often generated by chemical synthesis. nih.gov
Recently, metabolically engineered algae have also been demonstrated as effective "green factories" for producing fragrant sesquiterpenoids, a technology that could be adapted for monoterpenoids. kaust.edu.sa This process can be run at room temperature with minimal waste, offering a cheap and environmentally friendly production platform. kaust.edu.sa
Q & A
Q. What are the established synthetic routes for (E)-3,7-Dimethyloct-4-en-3-ol, and how can reaction conditions be optimized?
Methodological Answer: Synthesis of terpene alcohols like this compound typically involves stereoselective reduction of ketones or epoxidation of alkenes. For example:
- Borohydride Reduction : Sodium borohydride (NaBH₄) in ethanol can reduce α,β-unsaturated ketones to yield allylic alcohols. Temperature control (0–25°C) and solvent polarity are critical for stereochemical fidelity .
- Catalytic Hydrogenation : Palladium or platinum catalysts under hydrogen gas (1–3 atm) selectively reduce double bonds while preserving hydroxyl groups. Reaction monitoring via TLC ensures minimal over-reduction .
- Acid-Catalyzed Hydration : Sulfuric acid or Amberlyst® resins promote Markovnikov addition of water to alkenes, but may require subsequent purification to isolate the (E)-isomer .
Table 1 : Representative Synthetic Conditions for Analogous Terpene Alcohols
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer: A multi-technique approach ensures structural validation:
- NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ resolve stereochemistry. Key signals include the hydroxyl proton (δ 1.5–2.0, broad) and olefinic protons (δ 5.2–5.6, multiplet) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (C₁₀H₂₀O: m/z 156.1514) and fragments (e.g., loss of H₂O at m/z 138) .
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol eluents separate enantiomers, critical for verifying (E)-configuration .
Q. How can researchers determine the compound’s physicochemical properties (e.g., logP, solubility)?
Methodological Answer:
- logP (Octanol-Water Partition Coefficient) : Use shake-flask method with UV-Vis quantification. For this compound, expect logP ≈ 2.8 due to moderate hydrophobicity .
- Solubility : Phase solubility studies in buffers (pH 1–7.4) at 25°C, analyzed via HPLC. Polar protic solvents (e.g., methanol) enhance solubility vs. nonpolar solvents .
Advanced Research Questions
Q. How do stereochemical and conformational dynamics influence the compound’s reactivity in catalytic systems?
Methodological Answer: The (E)-configuration induces steric hindrance near the hydroxyl group, altering reaction pathways:
- DFT Calculations : Gaussian 16 with B3LYP/6-31G* basis set models transition states. For epoxidation, the (E)-isomer shows higher activation energy (ΔG‡ ≈ 28 kcal/mol) due to non-covalent interactions between methyl groups and oxidizing agents .
- Kinetic Isotope Effects (KIE) : Deuterium labeling at the hydroxyl position (e.g., this compound-d₁) reveals hydrogen-bonding effects on reaction rates .
Q. How can contradictory data in biological activity studies (e.g., antimicrobial assays) be resolved?
Methodological Answer: Discrepancies often arise from methodological variability:
- Assay Standardization : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing. For example, Staphylococcus aureus ATCC 25923 in Mueller-Hinton broth at 35°C ensures reproducibility .
- Meta-Analysis : Apply PRISMA frameworks to aggregate data from heterogeneous studies. Multivariate regression identifies confounding variables (e.g., solvent choice, inoculum size) .
Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to cytochrome P450 enzymes. Key residues (e.g., Phe87 in CYP3A4) form π-alkyl interactions with the terpene backbone .
- MD Simulations : GROMACS with CHARMM36 force field simulates lipid bilayer penetration, showing preferential partitioning into membrane regions with high cholesterol content .
Table 2 : Computational Parameters for Target Interaction Studies
| Software/Tool | Force Field/Parameters | Key Output Metrics | Source |
|---|---|---|---|
| AutoDock Vina | Affinity (kcal/mol), RMSD | Binding energy ≈ -7.2 kcal/mol | |
| GROMACS | CHARMM36, 100 ns simulation | Membrane penetration depth: 1.8 nm |
Q. What advanced statistical methods are recommended for analyzing dose-response data in toxicity studies?
Methodological Answer:
- Probit Analysis : Fit sigmoidal curves to mortality data (e.g., LC₅₀ estimation) using maximum likelihood estimation in R or GraphPad Prism .
- ANOVA with Post Hoc Tests : Tukey’s HSD corrects for multiple comparisons in cell viability assays (p < 0.05 threshold) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
